Dual PAF/H1 Antagonism Versus Pure H1 Blockade
While desloratadine is a selective H1 antagonist with no significant anti-PAF activity, 8-Deschloro-8-bromo-N-methyl Desloratadine retains the dual PAF/histamine antagonist pharmacophore from the N-acyl piperidine series reported by Piwinski et al. The prototypical dual antagonist Sch 37370 (1-acetyl-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine) exhibited an in vitro IC50 of 0.6 µM against PAF-induced human platelet aggregation and an H1 binding Ki of 3.9 nM. In contrast, the non-acetylated N-methyl derivatives (which include the target compound) show a preserved, though modulated, dual activity profile, with the H1 Ki typically shifting to the ~350 nM range due to the absence of the acetyl carbonyl, but crucially retaining measurable anti-PAF activity that is completely absent in desloratadine [1].
| Evidence Dimension | In vitro PAF antagonism (IC50) and Histamine H1 binding affinity (Ki) |
|---|---|
| Target Compound Data | H1 Ki ~350 nM (inferred for N-methyl subclass); PAF antagonist activity retained (qualitative class-level evidence) [1] |
| Comparator Or Baseline | Desloratadine: H1 Ki ~0.3 nM (selective H1 antagonist, no PAF activity) [2]; Sch 37370 (N-acetyl analog): PAF IC50 = 0.6 µM, H1 Ki = 3.9 nM [1] |
| Quantified Difference | Presence of dual PAF/H1 activity vs. pure H1 activity for desloratadine; H1 potency reduced relative to desloratadine but combined with PAF antagonism absent in desloratadine. |
| Conditions | PAF-induced human platelet aggregation assay; [³H]pyrilamine binding to guinea pig brain H1 receptors; Piwinski et al. 1991. |
Why This Matters
This dual activity profile makes the compound uniquely suitable for inflammatory pathway research requiring simultaneous blockade of both PAF and histamine signaling, an application where desloratadine is pharmacologically insufficient.
- [1] Piwinski, J.J., Wong, J.K., Green, M.J., Ganguly, A.K., Billah, M.M., West, R.E. & Kreutner, W. Dual antagonists of platelet activating factor and histamine. Identification of structural requirements for dual activity of N-Acyl-4-(5,6-dihydro-11H-benzo[5,6]cyclohepta-[1,2-b]pyridin-11-ylidene)piperidines. J. Med. Chem. 1991, 34, 457-461. View Source
- [2] Simons, F.E.R. & Simons, K.J. Histamine and H1-antihistamines: celebrating a century of progress. J. Allergy Clin. Immunol. 2011, 128, 1139-1150.e4. (Provides desloratadine H1 Ki). View Source
